5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a furan ring, a methyl-substituted phenyl ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a furan-2-carboxylic acid hydrazide with a 4-methylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at the para position relative to the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is studied for its electronic properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole varies depending on its application:
Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or interfere with microbial DNA replication.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific cellular pathways and proteins.
Electronic Properties: The compound’s electronic properties are influenced by the conjugation of the furan and oxadiazole rings, which can facilitate electron transport in materials applications.
Comparison with Similar Compounds
Similar Compounds
5-(Furan-2-yl)-1,2,4-oxadiazole: Lacks the methyl-substituted phenyl ring.
3-(4-Methylphenyl)-1,2,4-oxadiazole: Lacks the furan ring.
5-(Thiophen-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole: Contains a thiophene ring instead of a furan ring.
Uniqueness
5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to the combination of the furan ring and the methyl-substituted phenyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-9-4-6-10(7-5-9)12-14-13(17-15-12)11-3-2-8-16-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXURVXTYOJCSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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